1,2-双(4-氟苯基)乙酮

描述

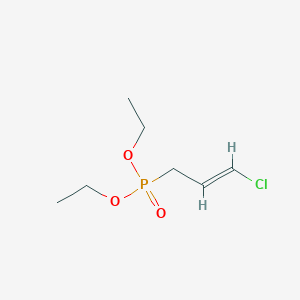

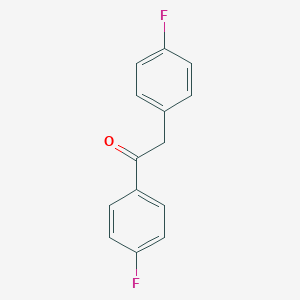

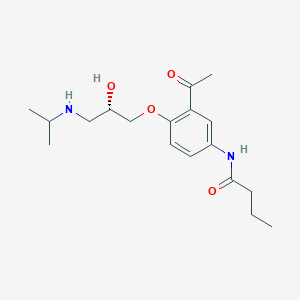

1,2-Bis(4-fluorophenyl)ethanone, also known as 1,2-bis(p-fluorophenyl)ethanone, is an organic compound that is widely used in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and dyes. It is a colorless crystalline solid that is soluble in most organic solvents. The compound has a variety of applications in the scientific and industrial fields, including in the synthesis of various medicines, polymers, and dyes.

科学研究应用

有机合成

1,2-双(4-氟苯基)乙酮: 是一种在有机合成中具有重要价值的中间体。 它可用于合成各种杂环化合物,包括咪唑衍生物 . 这些衍生物具有广泛的生物活性,在开发具有化学治疗价值的新药中至关重要。

药物化学

在药物化学中,1,2-双(4-氟苯基)乙酮 作为合成具有潜在治疗应用的化合物的先驱体。 例如,它被用于合成含咪唑的化合物,这些化合物在治疗阿尔茨海默病和 HIV 感染等疾病方面显示出希望 .

材料科学

该化合物在材料科学中也很重要,特别是在开发具有特定光学或电子特性的新材料方面。 它的分子结构允许创建可在各种工业应用中使用的聚合物和共聚物 .

分析化学

在分析化学中,1,2-双(4-氟苯基)乙酮 可用作色谱分析中的标准物质或参考化合物。 它定义明确的物理和化学性质使其适合于校准仪器和验证分析方法 .

环境科学

1,2-双(4-氟苯基)乙酮 的环境应用包括它在降解过程研究中的应用。 研究人员可以使用它来了解氟化化合物在环境中的行为以及如何安全地将其分解 .

热物理研究

由于其稳定的热物理性质,1,2-双(4-氟苯基)乙酮 被用于研究以了解有机化合物的相变和临界点。 这些信息对于化学工程和相关领域的设计过程至关重要 .

安全和危害

未来方向

Relevant Papers

Several papers have been retrieved that discuss compounds similar to “1,2-Bis(4-fluorophenyl)ethanone”. For instance, one paper discusses the biological potential of indole derivatives . Another paper discusses the use of 1-(2-Fluorophenyl)ethanone as a biochemical reagent in life science related research .

作用机制

Target of Action

It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to the unique properties of fluorine .

Mode of Action

It is known that fluorinated compounds often act through electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, leading to the formation of a cationic intermediate. The aromatic ring is then regenerated by the loss of a proton from the carbon that was attacked .

Biochemical Pathways

Fluorinated compounds are known to influence a variety of biochemical pathways due to their ability to form stable bonds with many biological targets .

Pharmacokinetics

Fluorinated compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures .

Result of Action

Fluorinated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-fluorophenyl)ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

生化分析

Biochemical Properties

It is known to be a useful synthetic compound

Cellular Effects

It has been used in the enantioselective biocatalytic reduction process, which suggests that it may have some influence on cell function

Molecular Mechanism

It is known to participate in the enantioselective biocatalytic reduction process

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C

属性

IUPAC Name |

1,2-bis(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPJZQYAGOYGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372722 | |

| Record name | 1,2-bis(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-68-7 | |

| Record name | 1,2-bis(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

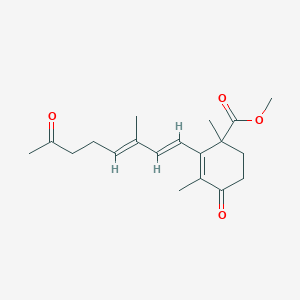

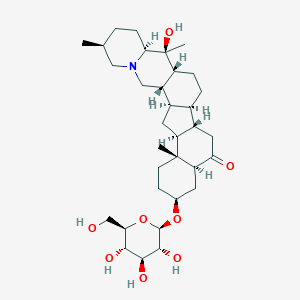

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)